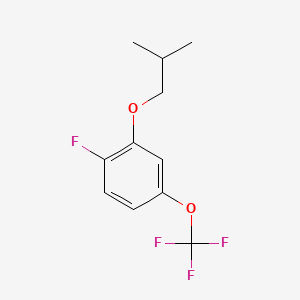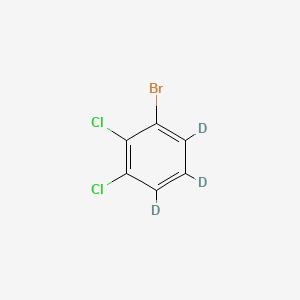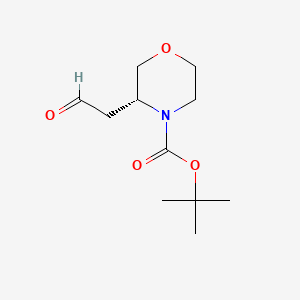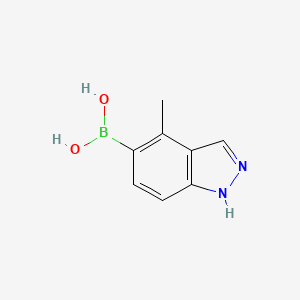
(4-methyl-1H-indazol-5-yl)boronic acid
Descripción general
Descripción
“(4-methyl-1H-indazol-5-yl)boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 . It is a boronic acid derivative of 4-methyl-1H-indazole .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using vibrational spectra and DFT simulations . The most stable conformer of this compound is predicted to be the envelope conformer .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 175.98 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 176.0757077 g/mol . The topological polar surface area is 69.1 Ų .Aplicaciones Científicas De Investigación
4-MBA has been used in a wide range of scientific research applications. For example, it has been used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Furthermore, it has been used in the synthesis of materials, such as polymers, nanomaterials, and catalysts. Additionally, 4-MBA has been used in the synthesis of drugs, such as antibiotics, antifungals, and antivirals. Finally, 4-MBA has been used in the synthesis of peptides, such as peptide hormones and peptide drugs.
Mecanismo De Acción
The mechanism of action of 4-MBA is not fully understood. However, it is believed to be involved in a number of biochemical and physiological processes. For example, it has been shown to be involved in the regulation of gene expression, cell signaling, and enzyme activity. Additionally, 4-MBA has been shown to interact with proteins, lipids, and nucleic acids, which suggests that it may be involved in the regulation of a number of biological processes.
Biochemical and Physiological Effects
4-MBA has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been found to have anti-inflammatory and antioxidant effects, as well as immunomodulatory effects. Finally, 4-MBA has been found to have anti-cancer effects, as well as anti-diabetic and anti-obesity effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-MBA in laboratory experiments has a number of advantages and limitations. On the one hand, 4-MBA is relatively easy to synthesize and is generally well tolerated by biological systems. Additionally, it is relatively inexpensive and can be used in a variety of applications. On the other hand, 4-MBA is not as stable as other boronic acid derivatives and can be easily degraded by light and heat. Furthermore, it can be toxic at high concentrations.
Direcciones Futuras
The potential applications of 4-MBA are still being explored. In the future, it is likely that 4-MBA will be used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, it is likely that 4-MBA will be used in the synthesis of materials, such as polymers, nanomaterials, and catalysts. Furthermore, 4-MBA is likely to be used in the synthesis of peptides, such as peptide hormones and peptide drugs. Finally, 4-MBA is likely to be further studied for its biochemical and physiological effects, such as its anti-inflammatory, antioxidant, immunomodulatory, anti-cancer, anti-diabetic, and anti-obesity effects.
Métodos De Síntesis
4-MBA can be synthesized using a variety of methods, including the Mitsunobu reaction, the Horner-Wadsworth-Emmons reaction, and the Stille reaction. The Mitsunobu reaction is a versatile method for synthesizing 4-MBA, which involves the reaction of a boronic acid with an aldehyde in the presence of a phosphine. The Horner-Wadsworth-Emmons reaction is a method for synthesizing 4-MBA using an alkyl halide, a boronic acid, and a phosphine. Finally, the Stille reaction is a method for synthesizing 4-MBA using a vinyl halide and a boronic acid.
Safety and Hazards
“(4-methyl-1H-indazol-5-yl)boronic acid” may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
(4-methyl-1H-indazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-6-4-10-11-8(6)3-2-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIRYCSGUBTOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=C1)NN=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657256 | |
| Record name | (4-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245816-09-4 | |
| Record name | B-(4-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-1H-indazol-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What spectroscopic data is available for 4-Methyl-1H-indazole-5-boronic acid?
A1: Research has utilized nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. Specifically, experimental ¹H/¹³C GIAO calculations were performed to determine the spectral assignments for 4-Methyl-1H-indazole-5-boronic acid. [] This information is valuable for confirming the compound's structure and purity.
Q2: What computational studies have been performed on 4-Methyl-1H-indazole-5-boronic acid?
A2: Density Functional Theory (DFT) simulations have been employed to investigate the vibrational spectra of 4-Methyl-1H-indazole-5-boronic acid. [] These simulations provide insights into the molecule's vibrational modes and can be used to support experimental spectroscopic data.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




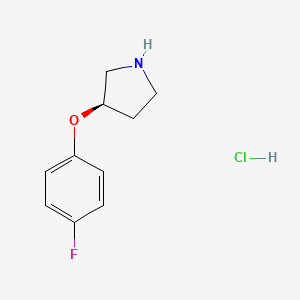

![4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B572159.png)
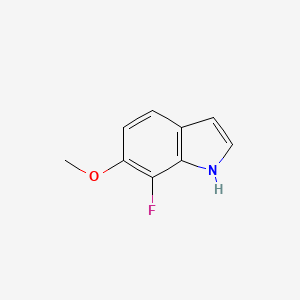
![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)
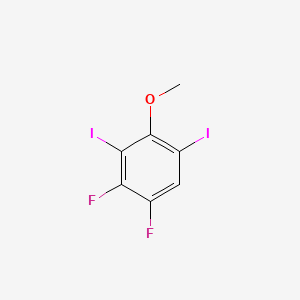
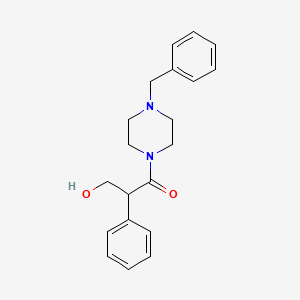
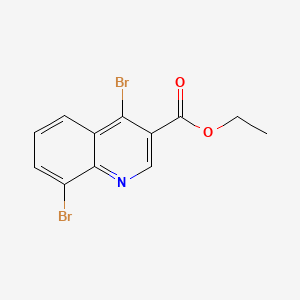

![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)
